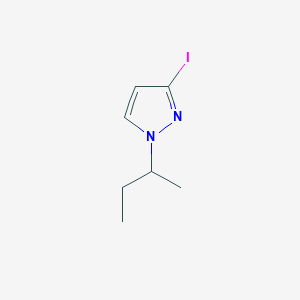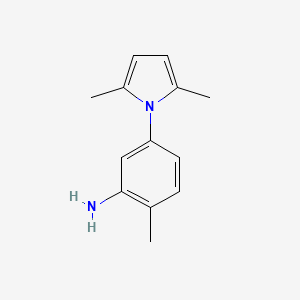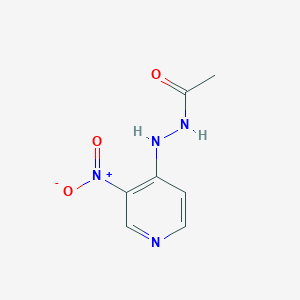
N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide” is a compound that belongs to the family of indole-2-carboxamides and indolizines . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities .
Synthesis Analysis
The synthesis of indole-2-carboxamides and indolizines has been extensively studied . Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indolizine derivatives have been synthesized using radical-induced synthetic approaches . These approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Applications De Recherche Scientifique
Synthesis and Evaluation for Cytotoxic and Antioxidant Activities
Research has highlighted the synthesis of new heterocyclic compounds, including those similar to N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide, demonstrating significant cytotoxic and antioxidant activities. These compounds were synthesized through condensation reactions with different substituted isatin derivatives and evaluated using the MTT assay and DPPH method for their cytotoxic and antioxidant activities, respectively. The para-chloro derivative exhibited notable cytotoxic activity, while the ortho-fluoro derivative was active as an antioxidant (Journals Iosr, Priyanka B Kolanpaka, Sammaiah Gade, 2015).
Novel Synthesis Approaches
Innovative synthetic methods for indolizine derivatives, including structures akin to N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide, have been developed. For example, one-pot domino reactions have been employed to obtain 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing efficient synthesis strategies without requiring prior activation or modification of starting materials (M. Ziyaadini et al., 2011).
Lewis Acid-Catalyzed C–H Carboxamidation
An efficient, direct, and novel method for the regioselective C–H carboxamidation of indolizines, including compounds similar to N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide, has been documented. This process involves Lewis acid catalysis under metal-free conditions, producing a variety of indolizine-3-carboxamides with moderate to good yields. This method is complementary to existing nitrene transfer chemistry and C–H functionalization techniques (D. Song et al., 2021).
Biological Activities
The synthesis and biological evaluation of derivatives, including those structurally related to N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide, have shown significant anti-cancer and antimicrobial activities. Specific derivatives exhibited potent cytotoxicity against cancer cell lines and moderate antibacterial activity against common bacterial strains. These findings suggest the potential therapeutic applications of such compounds in treating cancer and bacterial infections (T. R. R. Naik et al., 2022).
Photophysical Properties
Compounds incorporating the indolizine moiety, similar to N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide, have been investigated for their photophysical properties. For instance, derivatives exhibiting pH-dependent optical properties with reversible and dramatic blue shifts in fluorescence emission upon protonation have been developed. These studies offer insights into designing fluorescent materials for sensing and imaging applications (V. Outlaw et al., 2016).
Mécanisme D'action
Orientations Futures
The future directions of research on “N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide” could involve further investigation of its inhibitory properties and potential applications in pharmaceutical compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-7-18-8-12(11)15-13(17)9-5-10-3-1-2-4-16(10)6-9/h1-6,11-12H,7-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVLMAWYKNSYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC(=O)C2=CN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorooxolan-3-yl)indolizine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)
![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)
![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)




![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)
